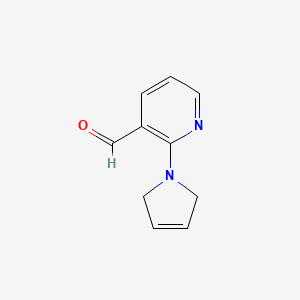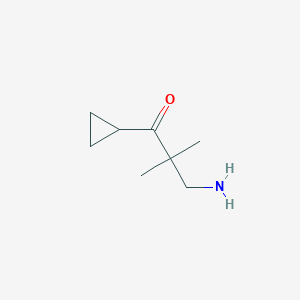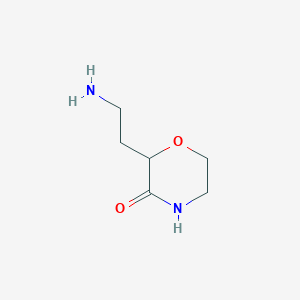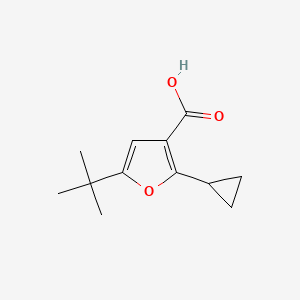![molecular formula C9H17NO B13178929 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(bicyclo[310]hexan-3-YL)propan-1-OL is a compound that features a unique bicyclic structureThe bicyclo[3.1.0]hexane scaffold is prevalent in natural products and synthetic bioactive compounds, making it a valuable target for chemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.
科学的研究の応用
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Crispatene: A natural product with a bicyclo[3.1.0]hexane scaffold, known for its bioactivity.
Cycloeudesmol: Another natural product with a similar structure, exhibiting potent bioactivities.
Laurinterol: A marine-derived compound with a bicyclo[3.1.0]hexane core, used in medicinal chemistry.
Uniqueness
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL is unique due to its specific functional groups (amino and hydroxyl) attached to the bicyclic scaffold. These functional groups provide additional reactivity and potential for derivatization, making the compound versatile for various applications.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
3-amino-1-(3-bicyclo[3.1.0]hexanyl)propan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-2-1-9(11)8-4-6-3-7(6)5-8/h6-9,11H,1-5,10H2 |
InChIキー |
BHVLXWCVOUHUPN-UHFFFAOYSA-N |
正規SMILES |
C1C2C1CC(C2)C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13178857.png)
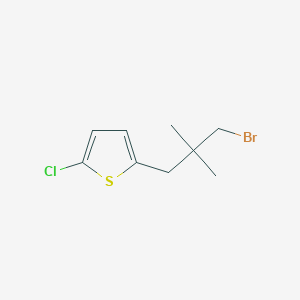
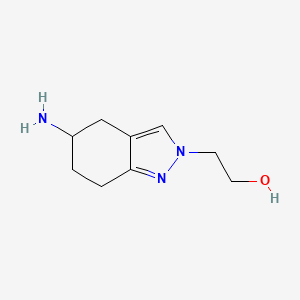
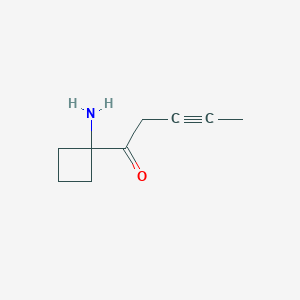
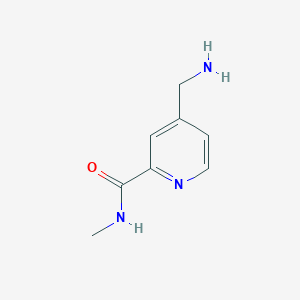
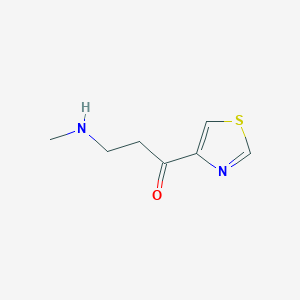
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
